molecular formula C17H19NO4S B1240652 (2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one

(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one

Cat. No. B1240652
M. Wt: 333.4 g/mol
InChI Key: QGGLCGBRBYFWPB-LHHRFCNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-dimethyl-2-oxobutylidene)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-thiazolidinone is a member of phenols and a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of triazafulvalene systems, which are significant in the field of organic chemistry for their unique structural and electronic properties. For example, Uroš Uršič and colleagues synthesized derivatives related to this compound, showcasing its role in the development of new chemical entities (Uršič, Svete, & Stanovnik, 2010).

Pharmacological Applications

  • In the realm of pharmacology, derivatives of this compound have been investigated for their euglycemic and hypolipidemic activities. D. Gupta et al. synthesized and evaluated similar thiazolidin-4-one derivatives, revealing their potential as agents for managing blood sugar and lipid levels (Gupta, Ghosh, & Chandra, 2005).
  • Additionally, the compound's derivatives have shown promise as hypoglycemic agents. Xing Liu and colleagues' work on similar compounds highlights their potential in enhancing insulin action and managing diabetes (Liu, Wang, Wu, Li, & Wu, 2008).

Antihypertensive and Antiarrhythmic Effects

Photodynamic Therapy for Cancer Treatment

  • M. Pişkin, E. Canpolat, and Ö. Öztürk studied derivatives of this compound for their potential in photodynamic therapy, particularly in cancer treatment, highlighting its role in generating singlet oxygen and possessing good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Properties

  • Some derivatives of this compound have shown promising antitumor properties, as indicated by Mona M. Hanna and Riham F. George's research on substituted thiazolidine derivatives, which exhibited significant activity against certain cancer cell lines (Hanna & George, 2012).

Antibacterial and Antifungal Activities

properties

Product Name

(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(2E,5Z)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)14(20)9-15-18-16(21)13(23-15)8-10-5-6-12(22-4)11(19)7-10/h5-9,19H,1-4H3,(H,18,21)/b13-8-,15-9+

InChI Key

QGGLCGBRBYFWPB-LHHRFCNSSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C=C/1\NC(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/S1

Canonical SMILES

CC(C)(C)C(=O)C=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)O)S1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one
Reactant of Route 2
(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one
Reactant of Route 4
(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one
Reactant of Route 6
(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one

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